molecular formula C25H20N4O5 B1666440 Azilsartan CAS No. 147403-03-0

Azilsartan

货号: B1666440
CAS 编号: 147403-03-0
分子量: 456.4 g/mol
InChI 键: KGSXMPPBFPAXLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azilsartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB) used in cardiovascular and metabolic research . It functions by selectively inhibiting the binding of angiotensin II to the AT1 receptor, thereby blocking the hormone's pressor effects, which include vasoconstriction and aldosterone secretion . This mechanism makes it a valuable tool for studying pathways involved in blood pressure regulation, vascular tone, and renal function. Research indicates that this compound exhibits a tighter binding affinity and slower dissociation from the AT1 receptor compared to other ARBs, suggesting a long duration of action in experimental models . Beyond its primary use in hypertension studies, this compound is also a compound of interest in research concerning heart failure, diabetic nephropathy, and insulin resistance . It is administered as the prodrug this compound medoxomil, which is rapidly hydrolyzed to the active moiety, this compound, in the body . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSXMPPBFPAXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163712
Record name Azilsartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Colorless prisms from ethanol

CAS No.

147403-03-0
Record name Azilsartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147403-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azilsartan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azilsartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-1-{[2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZILSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NUX55P23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Azilsartan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

212-214 °C
Record name Azilsartan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8208
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

准备方法

Condensation Reaction Challenges

Early methods condensed 2-ethoxy-1H-benzimidazole-7-carboxylic acid with 2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-ylmethanol using activating agents like thionyl chloride. This step generated 8-12% desethyl impurity (1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) due to ethoxy group cleavage under acidic conditions.

Cyclization Variability

Formation of the 1,2,4-oxadiazole ring from hydroxyamidino precursors required precise stoichiometric control of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). Patent data indicates reaction temperatures between 80-110°C produced optimal cyclization rates but risked thermal degradation above 115°C.

Final Esterification Complications

Coupling this compound's carboxylic acid with 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one employed p-toluenesulfonyl chloride activation, yielding 40-50% bis-esterified byproduct (bis-impurity A) when stoichiometry exceeded 1:1.05 molar ratios.

Table 1: Key Parameters in Early this compound Synthesis

Parameter Specification Impact on Quality
Condensation Temperature 60-70°C >70°C increases desethyl impurity
Cyclization Base 1.2 eq DBU Substoichiometric causes incomplete reaction
Esterification Time 8-12 hours Prolonged reaction raises bis-impurity
Final Crystallization Methanol/water (3:1) Critical for polymorph control

Intermediate Optimization Strategies

Patent US9233955B2 revolutionized this compound production through methyl ester intermediate purification:

Methyl Ester Crystallography

Recrystallizing methyl 1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate from ethyl acetate/n-heptane (1:4) reduced desethyl content from 0.8% to <0.1%. XRPD analysis confirmed Form II crystalline structure with characteristic peaks at 8.9°, 12.3°, and 17.8° 2θ.

Cyclization Process Intensification

Replacing batch reactors with continuous stirred-tank reactors (CSTR) for the DBU-mediated cyclization improved heat transfer. Maintaining 85°C ± 2°C with a 45-minute residence time increased yield from 78% to 92% while containing exotherms.

Advanced Esterification Techniques

The isopropanol solvate method (US20140113942A1) enhanced final step efficiency:

Solvate Formation Dynamics

Reacting this compound acid with 4-chloromethyl-5-methyl-1,3-dioxol-2-one in dimethylformamide produced a 1:1 isopropanol solvate intermediate. TGA analysis showed 6.2% weight loss at 80°C corresponding to solvent release.

Impurity Suppression

Implementing cesium carbonate (2.5 eq) as base minimized bis-esterification to <0.5% through enhanced nucleophilic displacement. Comparative studies showed:

Table 2: Base Selection Impact on Esterification

Base Bis-Impurity A (%) Reaction Time (h)
Potassium carbonate 4.2 14
Sodium hydride 3.8 16
Cesium carbonate 0.45 8

Continuous Manufacturing Breakthroughs

CN110746415A's microreactor system demonstrated unprecedented control over reaction parameters:

Microchannel Reactor Design

Two-stage mixing reactors with 500 μm channels enabled rapid mass transfer. For the phosgene-mediated step, flow rates of 12 mL/min through 30 mL reactors achieved 98% conversion versus 82% in batch.

Process Analytical Technology (PAT)

Inline FTIR monitored the 1720 cm⁻¹ carbonyl peak during cyclization, allowing real-time adjustment of triethylamine feed rates (±0.5 mL/min) to maintain pH 8.5-9.0.

Polymorphic Control Mechanisms

Patent US9624207 detailed crystallization strategies for different this compound forms:

Amorphous Stabilization

Spray-drying this compound acid from acetone/water (4:1) with 0.1% PVP-K30 produced stable amorphous material (Tg 127°C). Accelerated stability testing (40°C/75% RH) showed <0.2% degradation over 6 months.

Crystalline Form Transitions

Medoxomil potassium Form II crystallized from ethanol/ethyl acetate (1:3) exhibited superior bioavailability. DSC analysis revealed melt onset at 218°C with 145 J/g fusion enthalpy.

Comparative Methodological Analysis

Table 3: Synthesis Method Performance Metrics

Parameter Batch Process CSTR Microreactor
Overall Yield 62% 78% 89%
Total Impurities 1.8% 0.9% 0.35%
Process Time 96 h 48 h 6.5 h
Energy Consumption 5800 MJ/kg 3200 MJ/kg 2100 MJ/kg

化学反应分析

Route A: Hydroxyamidine Cyclization

  • Cyanobiphenyl Derivative (2) reacts with hydroxylamine hydrochloride in organic solvents (e.g., DMSO) to form hydroxyamidine (3) (90% yield) .

  • Cyclization : Hydroxyamidine (3) undergoes base-mediated cyclization with ethyl chloroformate to yield 1,2,4-oxadiazole derivative (4) (50–75% yield) .

  • Hydrolysis : Ester (4) is saponified with LiOH or NaOH to produce This compound (5) (84–95% yield) .

Route B: Improved Scalable Process

  • Amidoxime Formation : Cyanobiphenyl derivative reacts with hydroxylamine and NaHCO₃ to form amidoxime (75% yield) .

  • Cyclization : Treated with dimethyl carbonate and NaOMe, yielding oxadiazolone (29) (94% yield) .

  • Saponification : Hydrolysis with NaOH produces this compound (88–90% yield) .

Key Reaction Table

StepReagents/ConditionsYield (%)Source
Amidoxime FormationNH₂OH·HCl, NaHCO₃, 80–85°C75
CyclizationDimethyl carbonate, NaOMe94
Ester Hydrolysis2N LiOH/MeOH84

Hydrolysis of this compound Medoxomil

This compound medoxomil, the prodrug, undergoes rapid hydrolysis in the gastrointestinal tract:

  • Reaction : Medoxomil ester → this compound + 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one .

  • Conditions : pH-dependent; occurs readily at physiological pH .

Metabolic Reactions

This compound is metabolized primarily via hepatic CYP enzymes:

  • O-Dealkylation : CYP2C9-mediated → M-II metabolite (inactive, 50% systemic exposure) .

  • Decarboxylation : CYP2B6/CYP2C8-mediated → M-I metabolite (inactive, <1% exposure) .

Solubility and Reaction Solvent Dependence

Solubility in organic solvents (293.15–333.15 K) impacts reaction design :

SolventSolubility (mole fraction ×10³)
Ethanol726.8
Tetrahydrofuran739.0
Methanol725.1
Acetonitrile176.4

Trends : Higher solubility in alcohols facilitates amidoxime formation and cyclization steps .

Characterization of Reaction Byproducts

Key byproducts identified via spectral methods:

  • Compound 12 : IR peaks at 1,680 cm⁻¹ (C=O), NMR δ 4.15 (N-CH₂) .

  • Compound 9 : Mass spec m/z 569.1688 (M+H) .

Stability Under Reactivity Conditions

  • Thermal Stability : Degrades at >150°C, releasing CO₂ and NOₓ .

  • Oxidative Incompatibility : Reacts with strong oxidizers, necessitating inert atmospheres during synthesis .

科学研究应用

Clinical Applications

1. Hypertension Management

Azilsartan has been extensively studied for its role in controlling blood pressure. Clinical trials have demonstrated that this compound significantly reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to other ARBs. For instance, a meta-analysis encompassing 18 studies with 6024 patients revealed that this compound reduced SBP and DBP more effectively than its counterparts, with mean differences of -2.853 mm Hg and -2.095 mm Hg respectively .

2. Cardiometabolic Disease

Beyond hypertension, this compound shows promise in addressing various cardiometabolic conditions. Research indicates its potential benefits in:

  • Cardiac Hypertrophy : this compound may help reduce cardiac hypertrophy by blocking angiotensin II's effects on cardiac tissue .
  • Renoprotection : Studies suggest that this compound can protect renal function, particularly in diabetic patients, by mitigating the effects of hypertension on kidney health .
  • Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Oral Mucositis

In a preclinical study using a hamster model of chemotherapy-induced oral mucositis, this compound demonstrated protective effects against mucosal damage and inflammation. The treatment accelerated healing by promoting granulation tissue formation and increasing levels of growth factors associated with angiogenesis . This suggests potential applications for this compound in oncology settings to alleviate chemotherapy side effects.

Case Study 2: Contrast-Induced Acute Kidney Injury

A randomized controlled trial investigated the use of this compound in preventing contrast-induced acute kidney injury in patients with type 2 diabetes undergoing percutaneous coronary intervention. The findings indicated that this compound could be effective in reducing the risk of kidney damage associated with contrast media, highlighting its nephroprotective properties .

Data Overview

The following table summarizes key findings from various studies on this compound:

Study Type Population Key Findings
Randomized Controlled TrialHypertensive PatientsThis compound reduced SBP by -21.8 mm Hg compared to candesartan .
Meta-Analysis6024 PatientsSignificant reductions in SBP (-2.853 mm Hg) and DBP (-2.095 mm Hg) compared to other ARBs .
Preclinical StudyHamster ModelAccelerated healing in oral mucositis; increased growth factor levels .
Clinical TrialDiabetic PatientsPrevented contrast-induced acute kidney injury .

相似化合物的比较

Table 1: BP Reduction Across ARBs

ARB (Dose) ΔSBP (mmHg) ΔDBP (mmHg) Reference
This compound (80 mg) −14.3 −7.8
Olmesartan (40 mg) −12.6 −7.1
Valsartan (320 mg) −10.9 −6.2
Candesartan (8 mg) −17.4 −9.1

Pharmacokinetic and Molecular Advantages

This compound’s unique structure confers prolonged AT1 receptor binding and inverse agonism, suppressing constitutive receptor activity. Molecular docking studies reveal:

  • Tighter Binding : this compound’s carboxyl group forms a 2.6 Å bond with Lys199 (vs. 3.2 Å for candesartan), enhancing receptor affinity .
  • Salt Sensitivity : In murine models, this compound improved pressure-natriuresis curves (slope: +0.45 vs. +0.28 for candesartan; p < 0.05) by downregulating proximal tubular Na+-H+ exchanger 3 (NHE3) .

Combination Therapy

This compound combined with chlorthalidone reduced SBP by 28.5 mmHg, outperforming olmesartan/hydrochlorothiazide (HCTZ) (ΔSBP: −22.1 mmHg; p < 0.01) . This synergy is attributed to chlorthalidone’s potent diuretic effect and this compound’s sustained receptor blockade .

生物活性

Azilsartan is a novel angiotensin II receptor blocker (ARB) that has been extensively studied for its antihypertensive effects. This article provides a comprehensive review of the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Overview of this compound

This compound is characterized as a potent inverse agonist of the angiotensin II type 1 (AT1) receptor, with an IC50 value of approximately 2.6 nM at the human AT1 receptor . This compound is primarily used in the management of hypertension, and its unique pharmacological profile distinguishes it from other ARBs.

Pharmacological Mechanism

This compound's mechanism of action involves the inhibition of angiotensin II binding to AT1 receptors, leading to vasodilation and reduced blood pressure. Unlike some other ARBs, this compound exhibits a slower dissociation from the AT1 receptor, which contributes to its prolonged antihypertensive effect .

Clinical Efficacy

Numerous clinical trials have established this compound's efficacy in lowering systolic blood pressure (SBP) and diastolic blood pressure (DBP). A systematic review and meta-analysis encompassing 18 studies with 6024 patients reported that this compound significantly reduced SBP by a mean difference of -2.85 mmHg and DBP by -2.095 mmHg compared to other ARBs .

Summary of Clinical Trials

Study DesignSample SizeTreatment GroupDosageResults
Randomized Controlled Trial6024 patientsThis compound vs. Other ARBs10-80 mgSBP reduction: -2.85 mmHg; DBP reduction: -2.095 mmHg
Double-Blind Study1022 patientsThis compound vs. Candesartan20-40 mg vs. 8-12 mgGreater SBP reduction in this compound group: -4.4 mmHg
Non-Inferiority Trial133 patientsThis compound vs. Candesartan10 mg vs. 8 mgNon-inferior efficacy in controlling SBP

Dose-Dependent Effects

The efficacy of this compound appears to be dose-dependent, with higher doses yielding more significant reductions in blood pressure. For instance, an analysis indicated that the 80 mg dose was particularly effective, suggesting that clinicians may need to consider higher doses for optimal blood pressure management in certain populations .

Safety Profile

This compound is generally well-tolerated among patients. Common adverse effects include dizziness and hypotension; however, these are typically mild and manageable. The overall safety profile is comparable to that of other ARBs, making it a viable option for long-term hypertension management .

Case Studies and Real-World Evidence

Real-world studies have further validated the effectiveness of this compound in diverse patient populations, including those with resistant hypertension or those not adequately controlled on other ARBs. A clinical trial focusing on patients with hypertension not controlled by other ARBs demonstrated significant improvements in blood pressure when switched to this compound .

常见问题

Q. What is the molecular mechanism of Azilsartan's antihypertensive action, and how does it compare to other angiotensin II receptor blockers (ARBs)?

this compound selectively and irreversibly binds to the AT1 receptor subtype, inhibiting angiotensin II-induced vasoconstriction and aldosterone secretion. In vitro studies demonstrate its higher binding affinity and slower dissociation compared to olmesartan, telmisartan, and valsartan, which may explain its prolonged efficacy . Researchers should validate receptor-binding kinetics using radioligand assays or surface plasmon resonance (SPR) to confirm these findings.

Q. What analytical methods are commonly used for quantifying this compound in bulk and pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method. For example, a Box-Behnken design (BBD) optimized RP-HPLC parameters (e.g., mobile phase: 0.1% orthophosphoric acid and acetonitrile at 1.0 mL/min flow rate) to achieve precision (RSD <2%) and accuracy (98–102%) for this compound quantification . Researchers should follow ICH Q2(R1) guidelines for method validation, including specificity, linearity, and robustness testing.

Q. Why is this compound medoxomil used as a prodrug, and what are its formulation challenges?

this compound's poor aqueous solubility (~3 µg/mL) limits bioavailability. The prodrug (this compound medoxomil) improves solubility but requires hydrolysis in vivo for activation. Formulation strategies like solid dispersions with Soluplus® (e.g., 3² factorial design to optimize drug-polymer ratios) enhance dissolution rates by 2–3 fold . Researchers should conduct solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under stress conditions?

Forced degradation studies reveal this compound medoxomil is highly susceptible to alkaline hydrolysis (16.43% degradation) but stable under thermal conditions (<0.2% degradation) . To address discrepancies, apply LC-MS to identify degradation products (e.g., M-I and M-II metabolites) and validate stability-indicating methods using photodiode array (PDA) detectors. Statistical tools like principal component analysis (PCA) can correlate degradation pathways with experimental variables.

Q. What experimental design principles are critical for optimizing this compound formulations?

A 3² factorial design is effective for screening factors like drug-polymer ratio (35–45 mg this compound, 40–80 mg Soluplus®) and their interactions. Response surface methodology (RSM) can model dependent variables (e.g., dissolution rate, solubility) to identify optimal conditions . Advanced designs (e.g., D-optimal or central composite) are recommended for multi-factor, multi-response optimization.

Q. How should clinical researchers design pediatric trials for this compound given limited pharmacokinetic data?

Weight-based dosing (e.g., 2.5 mg for <50 kg, 5 mg for ≥50 kg) is a starting point, but extrapolation from adult data risks under/over-dosing. Researchers should conduct population pharmacokinetic (PopPK) modeling with sparse sampling and Bayesian estimation to account for developmental changes in CYP2C9 metabolism . Adaptive trial designs (e.g., continual reassessment) can refine dosing in real-time.

Q. What methodological gaps exist in studying this compound's pleiotropic effects beyond blood pressure control?

Preclinical studies suggest this compound modulates oxidative stress and endothelial dysfunction, but human data are limited. Researchers should integrate multi-omics approaches (e.g., transcriptomics of vascular smooth muscle cells) with clinical endpoints (e.g., flow-mediated dilation) in randomized controlled trials (RCTs) . Mendelian randomization could clarify causal relationships between receptor binding and cardiometabolic outcomes.

Data Analysis and Interpretation

Q. How can conflicting in vitro and clinical data on this compound's efficacy be reconciled?

While in vitro binding studies suggest superior efficacy, clinical trials show modest BP reductions compared to other ARBs. Researchers should perform meta-regression analyses to adjust for covariates (e.g., baseline BP, comorbidities) and assess publication bias. Subgroup analyses by genetic polymorphisms (e.g., CYP2C9*2/*3 alleles) may explain interindividual variability .

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

Non-linear mixed-effects modeling (NONMEM) can characterize dose-exposure-response relationships, particularly in populations with renal/hepatic impairment. Bootstrap validation and visual predictive checks (VPCs) ensure model robustness. For categorical outcomes (e.g., achievement of target BP), logistic regression with propensity score matching reduces confounding .

Research Gaps and Future Directions

Q. What are the unmet needs in this compound research for resistant hypertension?

Combination therapy studies (e.g., with chlorthalidone or cilnidipine) lack robust pharmacokinetic/pharmacodynamic (PK/PD) models. Researchers should develop physiologically based pharmacokinetic (PBPK) models to predict drug-drug interactions and optimize fixed-dose combinations . Long-term outcomes data (e.g., cardiovascular mortality) are also needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azilsartan
Reactant of Route 2
Reactant of Route 2
Azilsartan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。